Potency Against FLT3-ITD: Sub-Nanomolar Inhibition Exceeding Select Comparators
MAX-40279 hemiadipate exhibits a pIC50 of 9.47 (IC50 = 0.34 nM) against FLT3 harboring the internal tandem duplication (ITD) mutation, the most common and prognostically adverse FLT3 alteration in AML [1]. This sub-nanomolar potency exceeds that of the multitargeted FLT3 inhibitor tandutinib (MLN518), which has a reported IC50 of 220 nM (0.22 μM) against FLT3 in comparable biochemical assays [2]. While quizartinib, a clinically approved Type II FLT3 inhibitor, demonstrates an IC50 of 1.1 nM against FLT3-ITD, its efficacy is largely restricted to the ITD mutant form and is compromised against secondary TKD mutations [3]. The superior potency of MAX-40279 relative to tandutinib and its dual-target design relative to quizartinib establish a differentiated profile for research applications requiring potent, broad-spectrum FLT3 inhibition.
| Evidence Dimension | FLT3-ITD kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.34 nM (pIC50 9.47) |
| Comparator Or Baseline | Tandutinib (MLN518): 220 nM; Quizartinib: 1.1 nM |
| Quantified Difference | MAX-40279 is approximately 647-fold more potent than tandutinib and approximately 3.2-fold more potent than quizartinib against FLT3-ITD in biochemical assays |
| Conditions | Biochemical kinase inhibition assay; recombinant FLT3-ITD kinase domain (data from patent CN106366093A and published literature) |
Why This Matters
Higher biochemical potency at lower concentrations may translate to improved target engagement at clinically achievable doses, reducing the likelihood of incomplete target inhibition and the emergence of resistance clones in in vivo AML models.
- [1] IUPHAR/BPS Guide to Pharmacology. Nefextinib (MAX-40279) ligand activity chart. Inhibitor potency for FLT3-ITD fusion: pIC50 9.47 (IC50 0.34 nM). Data from patent CN106366093A. View Source
- [2] Kelly, L. M., et al. (2002). CT53518, a novel selective FLT3 antagonist for the treatment of acute myelogenous leukemia (AML). Cancer Cell, 1(5), 421-432. View Source
- [3] Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. View Source
